molecular formula C41H67NO13 B119084 Tetrafibricin CAS No. 151705-56-5

Tetrafibricin

Numéro de catalogue B119084
Numéro CAS: 151705-56-5
Poids moléculaire: 782 g/mol
Clé InChI: BIOWDMWPQOMXJO-YHYSRAEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrafibricin, also known as SB-204900, is a small molecule compound that has been developed as a potential treatment for metabolic disorders, such as type 2 diabetes and obesity. This compound is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.

Applications De Recherche Scientifique

Antiplatelet Activities

Tetrafibricin, a nonpeptidic fibrinogen inhibitor derived from microbial origins, demonstrates significant antiaggregation activities. It has been found effective in inhibiting human platelet aggregation induced by ADP, thrombin, or collagen. Its ability to inhibit platelet aggregation is confirmed by its blockade of GPIIb/IIIa receptors, an essential component in the platelet aggregation process. This quality of tetrafibricin makes it valuable for studying platelet aggregation inhibitors (Satoh, Yamashita, Kamiyama, & Arisawa, 1993).

GPIIb/IIIa Blockage in Solid Phase Binding Assay

Further research on tetrafibricin shows its competitive and selective blockage of fibrinogen receptors, particularly GPIIb/IIIa. Tetrafibricin competitively inhibited the binding of biotinylated fibrinogen to purified active GPIIb/IIIa. Its specificity for GPIIb/IIIa over other Arg-Gly-Asp-dependent integrins highlights its potential use in designing new models for fibrinogen receptor inhibitors (Satoh, Yamashita, Kamiyama, Watanabe, Steiner, Hadváry, & Arisawa, 1993).

Novel Fibrinogen Receptor Antagonist

As a fibrinogen receptor antagonist, tetrafibricin stands out for its strong inhibition of the binding of fibrinogen to its receptors. Its distinct physiological properties, different from known peptide fibrinogen receptor antagonists, give it a unique place in the realm of scientific research, especially in understanding the mechanisms of action of such antagonists (Kamiyama et al., 1993).

Structural Elucidation

The structural analysis of tetrafibricin reveals a unique combination of primary amine, conjugated tetraenoic acid, and polyhydroxy functionalities. Its biosynthetic relation to polyene macrolide antibiotics further adds to its interest in scientific research, particularly in the study of natural product chemistry and antibiotic development (Kamiyama et al., 1993).

High Selectivity for GPIIb/IIIa

Studies have shown that tetrafibricin exhibits high selectivity for GPIIb/IIIa, distinguishing it from other similar compounds. Its ability to inhibit platelet adhesion to fibrinogen and von Willebrand factor, without significantly affecting GPIIb/IIIa-independent cellular adhesions, underlines its specificity and potential as a selective therapeutic agent (Satoh, Kouns, Yamashita, Kamiyama, & Steiner, 1994).

Propriétés

Numéro CAS

151705-56-5

Nom du produit

Tetrafibricin

Formule moléculaire

C41H67NO13

Poids moléculaire

782 g/mol

Nom IUPAC

(2E,4E,6E,8E,20E,30E,34E)-40-amino-11,15,17,19,23,25,27,29,33,37-decahydroxy-12-methyl-13-oxotetraconta-2,4,6,8,20,30,34-heptaenoic acid

InChI

InChI=1S/C41H67NO13/c1-29(39(52)20-7-5-3-2-4-6-8-21-41(54)55)40(53)28-38(51)27-37(50)25-34(47)18-11-17-33(46)24-36(49)26-35(48)23-32(45)16-10-15-30(43)13-9-14-31(44)19-12-22-42/h2-11,13,16,18,21,29-39,43-52H,12,14-15,17,19-20,22-28,42H2,1H3,(H,54,55)/b3-2+,6-4+,7-5+,13-9+,16-10+,18-11+,21-8+

Clé InChI

BIOWDMWPQOMXJO-YHYSRAEPSA-N

SMILES isomérique

CC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CCCN)O)O)O)O)O)O)O)O)O

SMILES

CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O

SMILES canonique

CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O

Synonymes

tetrafibricin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrafibricin
Reactant of Route 2
Tetrafibricin
Reactant of Route 3
Tetrafibricin
Reactant of Route 4
Tetrafibricin
Reactant of Route 5
Tetrafibricin
Reactant of Route 6
Reactant of Route 6
Tetrafibricin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.